molecular formula C6H14O2 B1277289 2-Propylpropane-1,3-diol CAS No. 2612-28-4

2-Propylpropane-1,3-diol

Cat. No. B1277289
CAS RN: 2612-28-4
M. Wt: 118.17 g/mol
InChI Key: FZHZPYGRGQZBCV-UHFFFAOYSA-N
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Description

2-Propylpropane-1,3-diol, also known as 2-n-Propylpropane-1,3-diol, is a chemical compound with the molecular formula C6H14O2 . It has a molecular weight of 118.17 g/mol . This compound is a colorless, low viscosity liquid .


Molecular Structure Analysis

The molecular structure of 2-Propylpropane-1,3-diol consists of a propane chain with two hydroxyl groups attached to the first and third carbon atoms, and a propyl group attached to the second carbon atom . The InChI representation of the molecule is InChI=1S/C6H14O2/c1-2-3-6 (4-7)5-8/h6-8H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

2-Propylpropane-1,3-diol has several computed properties. It has a molecular weight of 118.17 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 4 . Its Exact Mass and Monoisotopic Mass are both 118.099379685 g/mol, and its Topological Polar Surface Area is 40.5 Ų .

Safety and Hazards

Safety data for 2-Propylpropane-1,3-diol suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Mechanism of Action

properties

IUPAC Name

2-propylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZPYGRGQZBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427342
Record name 2-propylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylpropane-1,3-diol

CAS RN

2612-28-4
Record name 2-Propyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2612-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-propylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanediol, 2-propyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 2-Propylpropane-1,3-diol and its derivatives?

A1: 2-Propylpropane-1,3-diol is a branched diol with the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol. It serves as a versatile building block for synthesizing various derivatives, including acetal-like lipids and phosphacyclic lipids. [, ] These derivatives are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q2: How is 2-Propylpropane-1,3-diol used in the synthesis of novel lipids?

A2: Researchers have utilized 2-Propylpropane-1,3-diol as a starting material to create new acetal-like and phosphacyclic lipids. [, ] The process involves reacting the triol with aldehydes to form acetals, which are then phosphorylated and further modified through oxidation, sulfurization, or selenization. This synthetic route highlights the compound's versatility in designing novel lipid structures with potential applications in various fields.

Q3: What insights do thermodynamic studies provide about 2-Propylpropane-1,3-diol's behavior in aqueous solutions?

A3: Studies investigating the partial molar volumes and isentropic compressions of 2-Propylpropane-1,3-diol and related branched diols in water offer valuable insights into their hydration behavior and interactions with water molecules. [] These thermodynamic parameters, derived from density and speed of sound measurements, help understand the structural arrangements and molecular interactions within these aqueous solutions.

Q4: Are there any analytical methods utilizing 2-Propylpropane-1,3-diol derivatives?

A4: Yes, a method for assaying the drug meprobamate (2-methyl-2-propylpropane-1,3-diol dicarbamate) utilizes the formation of phenylboronates with its hydrolyzed 1,3-diol. [] This method highlights the application of 2-Propylpropane-1,3-diol derivatives in analytical chemistry, specifically in drug analysis using techniques like gas-liquid chromatography.

Q5: How do the structural variations within a series of branched diols, including 2-Propylpropane-1,3-diol, influence their thermodynamic properties in aqueous solutions?

A5: Research has shown that the structure of branched diols, including 2-Propylpropane-1,3-diol and its analogs, significantly impacts their standard molar volumes and isentropic compressions in water. [] Analyzing these relationships provides insights into the influence of alkyl chain length and branching on the hydration properties and interactions of these diols within aqueous environments.

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